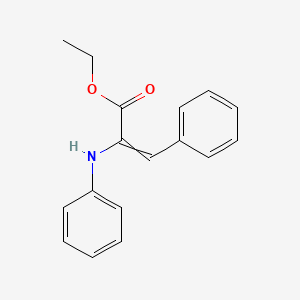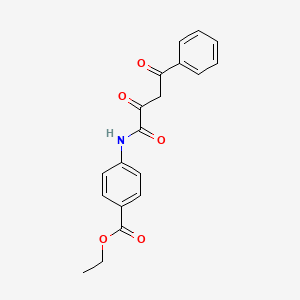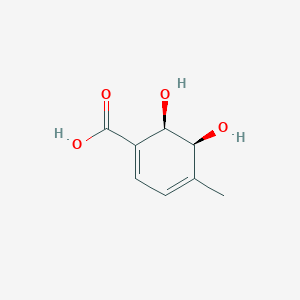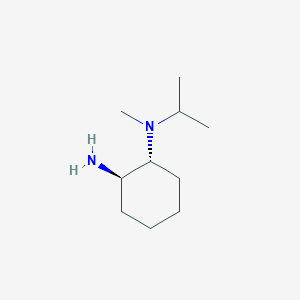![molecular formula C13H17NO4S B12578763 4-({[2-(Ethylsulfanyl)phenoxy]carbonyl}amino)butanoic acid CAS No. 192513-19-2](/img/structure/B12578763.png)
4-({[2-(Ethylsulfanyl)phenoxy]carbonyl}amino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-({[2-(Etilsulfanil)fenoxi]carbonil}amino)butanoico es un compuesto orgánico que presenta un grupo funcional ácido carboxílico, un grupo etilsulfanil y un grupo fenoxi.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 4-({[2-(Etilsulfanil)fenoxi]carbonil}amino)butanoico generalmente implica varios pasos. Un enfoque común es comenzar con la preparación de los compuestos intermedios, como el 2-(etilsulfanil)fenol y los derivados del ácido butanoico. Los pasos clave incluyen:
Formación de 2-(etilsulfanil)fenol: Esto se puede lograr haciendo reaccionar 2-clorofenol con etanotiol en presencia de una base.
Reacción de acoplamiento: El 2-(etilsulfanil)fenol se hace reaccionar entonces con un derivado adecuado del ácido butanoico, como el ácido 4-aminobutanoico, utilizando un reactivo de acoplamiento como la diciclohexilcarbodiimida (DCC) para formar el producto deseado.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de la ruta sintética para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y condiciones de reacción escalables.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 4-({[2-(Etilsulfanil)fenoxi]carbonil}amino)butanoico puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo etilsulfanil se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: El grupo ácido carboxílico se puede reducir a un alcohol.
Sustitución: El grupo fenoxi puede participar en reacciones de sustitución aromática nucleofílica.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar reactivos como el peróxido de hidrógeno (H₂O₂) o el ácido m-cloroperbenzoico (m-CPBA).
Reducción: El hidruro de litio y aluminio (LiAlH₄) o el borano (BH₃) son agentes reductores comunes.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.
Principales productos formados
Oxidación: Sulfoxidos o sulfonas.
Reducción: Alcoholes.
Sustitución: Varios derivados fenoxi sustituidos.
Aplicaciones Científicas De Investigación
El ácido 4-({[2-(Etilsulfanil)fenoxi]carbonil}amino)butanoico tiene varias aplicaciones en la investigación científica:
Química: Se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Sus derivados pueden tener potencial como inhibidores o activadores enzimáticos.
Medicina: Se podría explorar su potencial terapéutico, como actividades antiinflamatorias o anticancerígenas.
Industria: Puede utilizarse en el desarrollo de nuevos materiales o como precursor de productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción del ácido 4-({[2-(Etilsulfanil)fenoxi]carbonil}amino)butanoico dependería de su aplicación específica. Por ejemplo, si actúa como un inhibidor enzimático, puede unirse al sitio activo de la enzima, bloqueando el acceso del sustrato y, por lo tanto, inhibiendo la actividad de la enzima. Los objetivos moleculares y las vías involucradas variarían según el contexto biológico en el que se utilice el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 4-({[2-(Metilsulfanil)fenoxi]carbonil}amino)butanoico: Estructura similar pero con un grupo metilsulfanil en lugar de un grupo etilsulfanil.
Ácido 4-({[2-(Etilsulfanil)fenoxi]carbonil}amino)pentanoico: Estructura similar pero con un esqueleto de ácido pentanoico en lugar de ácido butanoico.
Singularidad
La presencia del grupo etilsulfanil en el ácido 4-({[2-(Etilsulfanil)fenoxi]carbonil}amino)butanoico puede impartir propiedades químicas únicas, como una mayor lipofilia o una reactividad alterada en comparación con su análogo metilsulfanil.
Propiedades
Número CAS |
192513-19-2 |
|---|---|
Fórmula molecular |
C13H17NO4S |
Peso molecular |
283.35 g/mol |
Nombre IUPAC |
4-[(2-ethylsulfanylphenoxy)carbonylamino]butanoic acid |
InChI |
InChI=1S/C13H17NO4S/c1-2-19-11-7-4-3-6-10(11)18-13(17)14-9-5-8-12(15)16/h3-4,6-7H,2,5,8-9H2,1H3,(H,14,17)(H,15,16) |
Clave InChI |
OUUACFQVEIKQQR-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=CC=CC=C1OC(=O)NCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Octadecyloxy)-6-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12578683.png)




![[(4S,5S)-5-[(2S,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-[(2S)-7-hydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12578719.png)


![1-Azatricyclo[7.2.0.03,6]undecane](/img/structure/B12578735.png)
![2-Cyclohexen-1-one, 2-[(S)-cyclohexylhydroxymethyl]-](/img/structure/B12578740.png)
![Benzoic acid, 6-[[(1,4-dioxopentyl)oxy]methyl]-3-methoxy-2-nitro-](/img/structure/B12578744.png)
![5-({4-[2-({[6-(4-Methoxyphenoxy)pyrimidin-4-yl]methyl}amino)ethoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B12578745.png)
![6-Chloro-3-[5-(methylsulfanyl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12578753.png)

